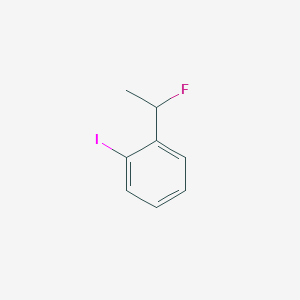
1-(1-Fluoro-ethyl)-2-iodo-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Fluoro-ethyl)-2-iodo-benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a fluoroethyl group and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Fluoro-ethyl)-2-iodo-benzene can be achieved through several methods. One common approach involves the halogenation of ethylbenzene derivatives. For instance, starting with 2-iodoethylbenzene, a fluorination reaction can be carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Fluoro-ethyl)-2-iodo-benzene undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The iodine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Oxidation: The fluoroethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of fluoroacetophenone derivatives.
Reduction: Formation of ethylbenzene derivatives.
Scientific Research Applications
1-(1-Fluoro-ethyl)-2-iodo-benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Materials Science: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(1-Fluoro-ethyl)-2-iodo-benzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the fluoroethyl and iodine substituents. This activation facilitates various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Fluoro-ethyl)-2-bromo-benzene
- 1-(1-Fluoro-ethyl)-2-chloro-benzene
- 1-(1-Fluoro-ethyl)-2-fluoro-benzene
Comparison
Compared to its analogs, 1-(1-Fluoro-ethyl)-2-iodo-benzene exhibits unique reactivity due to the presence of the iodine atom, which is a better leaving group in nucleophilic substitution reactions. This makes it more reactive in such reactions compared to its bromo, chloro, and fluoro counterparts .
Properties
Molecular Formula |
C8H8FI |
|---|---|
Molecular Weight |
250.05 g/mol |
IUPAC Name |
1-(1-fluoroethyl)-2-iodobenzene |
InChI |
InChI=1S/C8H8FI/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3 |
InChI Key |
PETTZRNOBAULLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


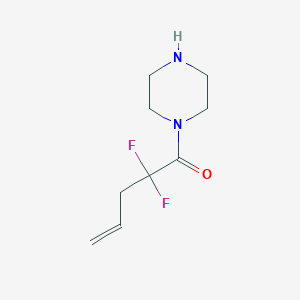
![3-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12855519.png)
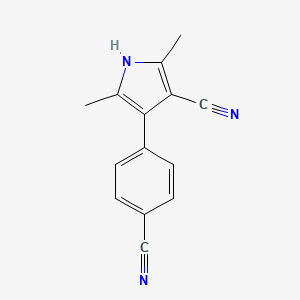
![2-(Carboxy(hydroxy)methyl)-5-ethoxybenzo[d]oxazole](/img/structure/B12855536.png)



![5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855568.png)
![2,4-Difluorophenyl [(2,6-dichloro-4-pyridyl)amino]methanethioate](/img/structure/B12855570.png)
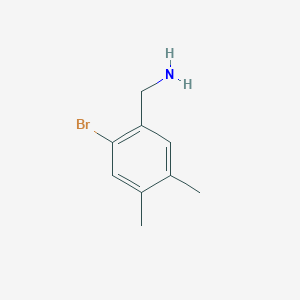
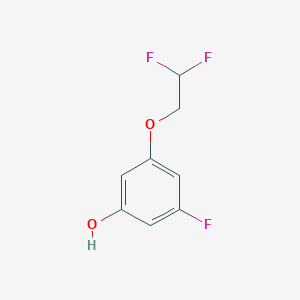
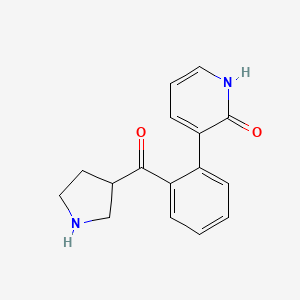

![(R)-1-(2-morpholino-6-nitrooxazolo[4,5-b]pyridin-5-yl)pyrrolidin-3-ol](/img/structure/B12855593.png)
